Antitumor agent-86

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C29H31N5O2S |

|---|---|

Molecular Weight |

513.7 g/mol |

IUPAC Name |

(5E)-6-[4-(dimethylamino)phenyl]-5-[5-(4-hydroxy-3-methoxyphenyl)-1-phenylpyrazolidin-3-ylidene]-4-methyl-1,6-dihydropyrimidine-2-thione |

InChI |

InChI=1S/C29H31N5O2S/c1-18-27(28(31-29(37)30-18)19-10-13-21(14-11-19)33(2)3)23-17-24(20-12-15-25(35)26(16-20)36-4)34(32-23)22-8-6-5-7-9-22/h5-16,24,28,32,35H,17H2,1-4H3,(H,31,37)/b27-23- |

InChI Key |

XEWPWYCZWDMKSX-VYIQYICTSA-N |

Isomeric SMILES |

CC\1=NC(=S)NC(/C1=C\2/CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |

Canonical SMILES |

CC1=NC(=S)NC(C1=C2CC(N(N2)C3=CC=CC=C3)C4=CC(=C(C=C4)O)OC)C5=CC=C(C=C5)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent-86: A Technical Overview of its Dual-Action Mechanism

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antitumor agent-86 is an investigational small molecule therapeutic designed to exert potent anti-proliferative and pro-apoptotic effects across a range of solid tumors. Its mechanism of action is centered on the dual inhibition of two critical oncogenic pathways: the Cyclin-Dependent Kinase 2 (CDK2)-Retinoblastoma (Rb) axis, which governs cell cycle progression, and the Murine Double Minute 2 (MDM2)-p53 interaction, a key regulator of apoptosis. By concurrently arresting the cell cycle and promoting programmed cell death, this compound represents a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes. This document provides a detailed examination of its core mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Pathway Inhibition

This compound functions through two distinct but complementary mechanisms:

-

Inhibition of CDK2 Kinase Activity: The agent acts as a potent and selective ATP-competitive inhibitor of CDK2. In many cancers, the CDK2/Cyclin E complex is overactive, leading to the hyper-phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein.[1] This inactivates Rb, releasing the E2F transcription factor to initiate the expression of genes required for the G1 to S phase transition. This compound blocks this phosphorylation event, keeping Rb in its active, hypo-phosphorylated state. This maintains the Rb-E2F complex, thereby preventing cells from entering the S phase and effectively inducing G1 cell cycle arrest.[1]

-

Disruption of the MDM2-p53 Interaction: MDM2 is an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation.[1] In many tumors with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's pro-apoptotic and cell cycle arrest functions. This compound binds to MDM2 in the p53-binding pocket, preventing their interaction. This stabilizes and activates p53, leading to the transcriptional upregulation of target genes such as p21 (CDKN1A), which reinforces the G1 arrest, and BAX and PUMA, which initiate the intrinsic apoptotic cascade.

The synergy of these two actions—halting proliferation and actively inducing cell death—forms the foundation of this compound's therapeutic potential.

Signaling Pathway Diagram

Caption: Mechanism of Action for this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified through a series of in vitro assays.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC₅₀ (nM) | Description |

| CDK2/Cyclin E | 8.2 | Potent inhibition of the primary target kinase. |

| CDK1/Cyclin B | 156.4 | ~19-fold selectivity over CDK1. |

| CDK4/Cyclin D1 | > 10,000 | Negligible activity against CDK4. |

| CDK6/Cyclin D3 | > 10,000 | Negligible activity against CDK6. |

IC₅₀ values were determined using a radiometric filter binding assay.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (72h Exposure)

| Cell Line | Cancer Type | p53 Status | MDM2 Status | GI₅₀ (nM) |

| MCF-7 | Breast | Wild-Type | Normal | 25.1 |

| HCT-116 | Colon | Wild-Type | Normal | 33.7 |

| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | 15.8 |

| A549 | Lung | Wild-Type | Normal | 41.2 |

| MDA-MB-231 | Breast (TNBC) | Mutated | Normal | 350.5 |

| PC-3 | Prostate | Null | Normal | 410.9 |

GI₅₀ (Growth Inhibition 50) values were determined using a CellTiter-Glo® Luminescent Cell Viability Assay.

Table 3: In Vivo Efficacy in HCT-116 Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) | Final Avg. Tumor Vol. (mm³) |

| Vehicle Control | 0 | 0% | 1540 ± 180 |

| This compound | 25 | 45% | 847 ± 110 |

| This compound | 50 | 88% | 185 ± 55 |

Data collected after 21 days of oral administration in immunodeficient mice bearing HCT-116 tumor xenografts.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro CDK2 Kinase Assay

-

Objective: To determine the IC₅₀ of this compound against the CDK2/Cyclin E complex.

-

Materials: Recombinant human CDK2/Cyclin E, Histone H1 substrate, [γ-³²P]ATP, kinase reaction buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA), this compound serial dilutions, P81 phosphocellulose paper, scintillation counter.

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, 10 µM ATP, 0.2 µCi [γ-³²P]ATP, and 1 µg Histone H1 substrate.

-

Add 10 ng of CDK2/Cyclin E enzyme to each well of a 96-well plate.

-

Add serial dilutions of this compound (0.1 nM to 100 µM) to the wells. Include a DMSO-only vehicle control.

-

Initiate the reaction by adding the ATP-containing reaction mixture.

-

Incubate for 20 minutes at 30°C.

-

Stop the reaction by spotting 10 µL of the mixture onto P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 0.75% phosphoric acid.

-

Air dry the paper and measure incorporated radioactivity using a scintillation counter.

-

Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Western Blot Analysis for p53 Stabilization and Rb Phosphorylation

-

Objective: To confirm the mechanism of action by observing changes in protein levels and phosphorylation states.

-

Materials: MCF-7 cells, this compound, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p53, anti-p-Rb (Ser807/811), anti-Rb, anti-MDM2, anti-p21, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate.

-

Procedure:

-

Seed MCF-7 cells and allow them to adhere overnight.

-

Treat cells with this compound at 0x, 0.5x, 1x, and 5x GI₅₀ concentrations for 24 hours.

-

Lyse cells using ice-cold RIPA buffer with inhibitors.

-

Quantify protein concentration using the BCA assay.

-

Denature 20 µg of protein from each sample and separate using SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using an ECL substrate and an imaging system. β-actin serves as a loading control.

-

Protocol 3: Murine Xenograft Efficacy Study

-

Objective: To evaluate the in vivo antitumor activity of this compound.

-

Materials: 6-week-old female athymic nude mice, HCT-116 colon cancer cells, Matrigel, vehicle solution (e.g., 0.5% methylcellulose), this compound formulation, calipers.

-

Procedure:

-

Subcutaneously implant 5 x 10⁶ HCT-116 cells mixed with Matrigel into the right flank of each mouse.

-

Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8 per group).

-

Administer this compound (e.g., 25 mg/kg, 50 mg/kg) or vehicle control orally, once daily (QD).

-

Measure tumor volume with calipers twice weekly using the formula: (Length x Width²)/2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

After 21 days, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

-

Experimental Workflow Visualization

The logical progression from initial discovery to in vivo validation follows a standardized workflow.

Caption: High-level workflow for antitumor drug development.

References

The Discovery and Synthesis of Antitumor Agent-86: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-86, also identified as compound 5a, is a novel pyrimidine-2-thione derivative demonstrating significant potential as an antineoplastic agent. This document provides a comprehensive overview of its discovery, a detailed protocol for its chemical synthesis, and an in-depth analysis of its mechanism of action. Through in-silico screening and subsequent in-vitro validation, this compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, most notably MCF-7 breast cancer cells. Its mode of action involves the induction of apoptosis and cell cycle arrest by targeting the RAS/PI3K/Akt/JNK signaling cascade. This whitepaper consolidates the available data, presenting it in a clear and structured format to aid researchers in the ongoing exploration and development of this promising anticancer compound.

Discovery and Initial Screening

This compound was identified from a series of newly synthesized pyrimidine-2-thione derivatives. The discovery process involved an initial in-silico screening to predict the binding affinity of the synthesized compounds to the H-RAS-GTP active form protein. Among the evaluated derivatives, compound 5a, now designated this compound, exhibited the highest binding energy in molecular docking simulations, suggesting a strong potential for biological activity.

Subsequent in-vitro studies validated the in-silico predictions. This compound demonstrated dose-dependent cytotoxic effects across a panel of human cancer cell lines. The most significant activity was observed against the MCF-7 breast cancer cell line.

Quantitative Data: In-Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines after 48 hours of exposure are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.617[1][2] |

| MDA-MB-231 | Breast Adenocarcinoma | 6.778[3] |

| Caco-2 | Colorectal Adenocarcinoma | 14.8[3] |

| PANC-1 | Pancreatic Ductal Adenocarcinoma | 23.58[3] |

Chemical Synthesis of this compound

The synthesis of this compound (compound 5a) is achieved through a multi-step process involving the condensation of several precursor molecules.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Synthetic pathway of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve 1-(naphthalen-1-yl)ethan-1-one and 4-bromobenzaldehyde in ethanol.

-

Add a catalytic amount of a suitable base (e.g., sodium hydroxide or potassium hydroxide) to the mixture.

-

Stir the reaction mixture at room temperature for the specified duration until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the chalcone intermediate.

-

Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent to obtain the pure chalcone.

Step 2: Synthesis of Pyridinethione Intermediate

-

Reflux a mixture of the chalcone intermediate, malononitrile, and a base (e.g., piperidine or ammonium acetate) in ethanol.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Step 3: Synthesis of this compound (Compound 5a)

-

A mixture of the pyridinethione intermediate and thiourea is refluxed in the presence of a base such as sodium ethoxide in ethanol.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.

-

The crude product is collected by filtration, washed with water, and purified by recrystallization to yield this compound.

Mechanism of Action

This compound exerts its antineoplastic effects by targeting the RAS/PI3K/Akt/JNK signaling pathway, a critical cascade that regulates cell proliferation, survival, and apoptosis.[1][2][3]

Signaling Pathway

The inhibitory action of this compound on the RAS/PI3K/Akt/JNK signaling cascade is illustrated in the following diagram.

Caption: Inhibition of the RAS/PI3K/Akt/JNK pathway.

Molecular and Cellular Effects

-

Inhibition of Key Signaling Proteins: Treatment of MCF-7 cells with this compound leads to a decrease in the levels of phosphorylated RAS and JNK proteins.[1][2] It also reduces the mRNA transcript levels of PI3K and Akt.[3]

-

Induction of Apoptosis: this compound induces apoptosis in cancer cells, a form of programmed cell death.[1][2][3]

-

Cell Cycle Arrest: The compound causes cell cycle arrest at the sub-G0/G1 phase, thereby preventing cancer cell proliferation.[1][2]

-

Upregulation of Tumor Suppressors: Treatment with this compound results in the upregulation of the p21 gene and p53 protein levels, both of which are critical tumor suppressors that regulate cell cycle progression and apoptosis.[1][2]

Experimental Protocols: In-Vitro Assays

The following protocols are based on the methodologies described in the primary research article by Salem et al., 2022.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 × 10^3 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (0-200 µM) and incubate for 48 hours.[3]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the agent that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

-

Cell Treatment and Harvesting: Treat cells with this compound at its IC50 concentration for 48 hours, then harvest and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against p-RAS, p-JNK, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from treated and untreated cells and reverse-transcribe it into cDNA.

-

qPCR: Perform real-time PCR using specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion

This compound has emerged as a promising lead compound in the development of novel anticancer therapies. Its well-defined synthesis, potent in-vitro activity, and targeted mechanism of action against the RAS/PI3K/Akt/JNK signaling pathway provide a solid foundation for further preclinical and clinical investigation. The detailed protocols and data presented in this whitepaper are intended to facilitate these future research endeavors.

References

Target Identification and Validation of Antitumor Agent-86: A Technical Guide

Introduction

Antitumor agent-86 (ATA-86) is a novel, potent, and selective small molecule inhibitor targeting a key driver of oncogenesis and therapeutic resistance. This document provides a comprehensive overview of the target identification, validation, and mechanism of action for ATA-86. The data presented herein supports its development as a promising therapeutic agent for a defined patient population with high unmet medical need. The primary molecular target of ATA-86 has been identified as the C797S mutant of the Epidermal Growth Factor Receptor (EGFR). This mutation is a known mechanism of resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of ATA-86.

Table 1: Kinase Inhibitory Activity of ATA-86

| Kinase Target | IC₅₀ (nM) |

| EGFR (C797S mutant) | 15.2 |

| EGFR (wild-type) | > 5,000 |

| VEGFR2 | > 10,000 |

| FGFR1 | > 10,000 |

| PDGFRβ | > 10,000 |

Table 2: Cellular Activity of ATA-86 in Engineered Cell Lines

| Cell Line | EGFR Status | IC₅₀ (nM) |

| Ba/F3 EGFR C797S | C797S Mutant | 25.8 |

| Ba/F3 EGFR WT | Wild-Type | > 7,500 |

| NCI-H1975 | L858R/T790M | > 6,000 |

Table 3: In Vivo Efficacy of ATA-86 in a Xenograft Model

| Treatment Group | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| ATA-86 | 10 | 45 |

| ATA-86 | 30 | 88 |

| Osimertinib | 25 | 5 |

Experimental Protocols

Kinase Inhibition Assay

-

Principle: A biochemical assay was used to determine the 50% inhibitory concentration (IC₅₀) of ATA-86 against a panel of recombinant kinases.

-

Method: The LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific) was employed. Briefly, a GFP-tagged kinase, a fluorescently labeled ATP competitive ligand (tracer), and a europium-labeled anti-tag antibody were incubated with varying concentrations of ATA-86. The binding of the tracer to the kinase results in a high FRET signal. Displacement of the tracer by ATA-86 leads to a decrease in the FRET signal. The signal was measured on a microplate reader, and IC₅₀ values were calculated using a four-parameter logistic model.

Cellular Proliferation Assay

-

Principle: The impact of ATA-86 on the proliferation of engineered Ba/F3 cells expressing either wild-type or C797S mutant EGFR was assessed.

-

Method: Ba/F3 cells were seeded in 96-well plates and treated with a serial dilution of ATA-86 for 72 hours. Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Luminescence was recorded, and IC₅₀ values were determined by non-linear regression analysis.

In Vivo Xenograft Study

-

Principle: To evaluate the in vivo antitumor activity of ATA-86, a patient-derived xenograft (PDX) model harboring the EGFR C797S mutation was utilized.

-

Method: Female athymic nude mice were subcutaneously implanted with tumor fragments. Once tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups. ATA-86 was administered orally once daily. Tumor volume was measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study. All animal procedures were conducted in accordance with institutional guidelines.

Visualizations

Caption: Workflow for the identification of ATA-86 as a selective inhibitor.

Caption: ATA-86 inhibits the EGFR C797S signaling pathway.

Caption: Evidence supporting the validation of EGFR C797S as the target of ATA-86.

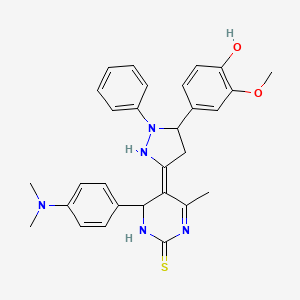

"Antitumor agent-86" chemical structure and properties

A Novel Pyrimidine-2-thione Derivative Targeting the RAS/PI3K/Akt/JNK Signaling Cascade

For research, scientific, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Antitumor agent-86, a promising pyrimidine-2-thione derivative with demonstrated antineoplastic properties. The information is compiled from preclinical research and is intended to inform further investigation and development.

Chemical Structure and Physicochemical Properties

This compound, also referred to as compound 5a in initial studies, is a complex heterocyclic molecule.[1] Its formal chemical name is 2(1H)-Pyrimidinethione, 5-[4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl]-4-[4-(dimethylamino)phenyl]-3,4-dihydro-6-methyl-.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2907704-65-6 | [1][2][3] |

| Molecular Formula | C29H31N5O2S | [1] |

| Molecular Weight | 513.65 g/mol | [1] |

| SMILES | COC1=CC(C2CC(C3=C(NC(NC3C4=CC=C(C=C4)N(C)C)=S)C)=NN2C5=CC=CC=C5)=CC=C1O | [1] |

| Appearance | Solid (at room temperature) | [4] |

| Solubility | Soluble in DMSO | [4] |

Biological Activity and Mechanism of Action

This compound exhibits its antineoplastic activity by targeting the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.[5][6][7] By inhibiting this cascade, this compound induces cancer cell apoptosis and cell cycle arrest.[1]

In Vitro Efficacy

The agent has demonstrated dose-dependent suppression of proliferation across a range of human cancer cell lines.[1]

Table 2: In Vitro Antiproliferative Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source |

| MCF-7 | Breast Cancer | 2.617 | 48 hours | [1] |

| MDA-MB-231 | Breast Cancer | 6.778 | 48 hours | [1] |

| Caco-2 | Colorectal Cancer | 14.8 | 48 hours | [1] |

| PANC-1 | Pancreatic Cancer | 23.58 | 48 hours | [1] |

Effects on Cellular Processes

Studies on the MCF-7 breast cancer cell line have revealed the following effects at a concentration of 2.62 µM after 48 hours of incubation[1]:

-

Induction of Apoptosis: Morphological changes associated with apoptosis were observed, including cell rounding, shrinkage, decreased cell number, detachment, and cytoplasmic condensation.

-

Cell Cycle Arrest: The agent was found to cause a halt in the cell cycle.

-

Modulation of Signaling Proteins: A decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins was observed.

-

Gene Expression Changes: The mRNA transcript levels of PI3K and Akt were decreased, while the expression of the p21 gene, a cell cycle inhibitor, was up-regulated.

Signaling Pathway

The following diagram illustrates the targeted RAS/PI3K/Akt/JNK signaling pathway and the points of inhibition by this compound.

Caption: Targeted RAS/PI3K/Akt/JNK signaling pathway.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the in-vitro evaluation of this compound, based on the research by Salem MM, et al. (2022).

Cell Culture and Viability Assay

-

Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 human cancer cell lines were used.

-

Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

-

Viability Assay (MTT Assay):

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with varying concentrations of this compound (0-200 µM) for 48 hours.

-

MTT reagent was added to each well and incubated to allow for formazan crystal formation.

-

The formazan crystals were dissolved in DMSO.

-

The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

-

IC50 values were calculated from the dose-response curves.

-

Apoptosis Analysis

-

Method: Morphological assessment of apoptosis.

-

Procedure:

-

MCF-7 cells were treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.

-

Cells were observed under an inverted microscope.

-

Apoptotic features such as cell rounding, shrinkage, detachment, and cytoplasmic condensation were documented.

-

Gene and Protein Expression Analysis

-

Treatment: MCF-7 cells were treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.

-

Western Blotting (for p-RAS and p-JNK):

-

Total protein was extracted from treated and untreated cells.

-

Protein concentration was determined using a BCA assay.

-

Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies specific for p-RAS and p-JNK.

-

After washing, the membrane was incubated with a secondary antibody.

-

Protein bands were visualized using an appropriate detection system.

-

-

Quantitative Real-Time PCR (for PI3K, Akt, and p21):

-

Total RNA was extracted from treated and untreated cells.

-

RNA was reverse-transcribed into cDNA.

-

qRT-PCR was performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (as a control).

-

Relative gene expression was calculated using the comparative Ct method.

-

Experimental Workflow

The following diagram outlines the general workflow for the in-vitro evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 抗肿瘤剂 | MCE [medchemexpress.cn]

- 3. This compound-参数-MedChemExpress (MCE) [antpedia.com]

- 4. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]

- 5. The Importance of Being PI3K in the RAS Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Cytotoxicity Profile of Antitumor Agent-86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity screening of Antitumor agent-86, also identified as compound 5a. The document outlines the agent's cytotoxic effects on the MCF-7 human breast cancer cell line, details the experimental protocols for key assays, and visualizes the implicated signaling pathways. All data presented is derived from the comprehensive study on pyrimidine-2-thione derivatives as antineoplastic agents.[1][2]

Quantitative Cytotoxicity Data

This compound (compound 5a) has demonstrated potent cytotoxic activity against the MCF-7 breast adenocarcinoma cell line. The primary quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the agent required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Compound | IC50 (µM) |

| MCF-7 (Human Breast Adenocarcinoma) | This compound (compound 5a) | 2.617 ± 1.6 |

| Doxorubicin (Positive Control) | Not explicitly stated in the primary source for direct comparison |

Table 1: In Vitro Cytotoxicity of this compound against MCF-7 cells.[1][2]

Further quantitative analysis from cell cycle and apoptosis assays reveals the mechanisms underlying the cytotoxic effect of this compound.

| Assay | Condition | Observation |

| Cell Cycle Analysis | Treatment with this compound | Arrested the cell cycle progression at the sub-G0/G1 phase.[1][2] |

| Apoptosis Assay | Treatment with this compound | Induced apoptosis in MCF-7 cells.[1][2] |

| Gene Expression Analysis | Treatment with this compound | Upregulated p21 gene and p53 protein levels.[1][2] |

| Protein Expression Analysis | Treatment with this compound | Inhibited the expression of phosphorylated RAS and JNK proteins, and PI3K/Akt genes.[1][2] |

Table 2: Mechanistic Insights from In Vitro Assays.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance

-

Cell Line: MCF-7 human breast adenocarcinoma cells.

-

Culture Medium: The specific medium used for routine culture (e.g., DMEM or RPMI-1640) was supplemented with 10% fetal bovine serum (FBS), and a standard antibiotic solution (e.g., 100 U/mL penicillin and 100 µg/mL streptomycin).

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[3][4]

-

Passaging: Cells were passaged upon reaching 70-80% confluency using trypsin-EDTA to detach the cells.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

-

Cell Seeding: MCF-7 cells were seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) were also included.

-

Incubation: The plates were incubated for a period of 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: MCF-7 cells were seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ice-cold ethanol overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined based on their fluorescence intensity.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: MCF-7 cells were treated with this compound at its IC50 concentration for 24 hours.

-

Staining: Cells were harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V positive/PI negative cells were considered early apoptotic, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.

Signaling Pathways and Experimental Workflows

The antineoplastic activity of this compound is attributed to its ability to target the RAS/PI3K/Akt/JNK signaling cascades.[1][2]

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound in MCF-7 cells.

Experimental Workflow for In Vitro Cytotoxicity Screening

References

- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. japsonline.com [japsonline.com]

- 4. mcf7.com [mcf7.com]

- 5. mdpi.com [mdpi.com]

Unveiling the Mechanism of Antitumor Agent-86: A Technical Guide to its Impact on Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular effects of Antitumor agent-86, a compound with demonstrated antineoplastic activity. This document provides a comprehensive overview of its mechanism of action, focusing on its influence on critical cancer cell signaling pathways. Herein, we present curated quantitative data, detailed experimental methodologies for key assays, and visual representations of the affected signaling cascades and experimental workflows to facilitate a deeper understanding of this promising therapeutic candidate.

Core Efficacy Data of this compound

This compound, also identified as compound 5a, has demonstrated potent inhibitory effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, are summarized below, highlighting its particular efficacy against breast cancer cells.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.617[1] |

| MDA-MB-231 | Breast Adenocarcinoma | 6.778[1] |

| Caco-2 | Colorectal Adenocarcinoma | 14.8[1][2] |

| PANC-1 | Pancreatic Cancer | 23.58[1] |

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The primary antitumor effects of this compound are attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest.[1][3][4] In MCF-7 breast cancer cells, treatment with this compound at its IC50 concentration (2.62 µM) for 48 hours results in observable morphological changes characteristic of apoptosis, including cell rounding, shrinkage, and detachment.[1]

Targeting the RAS/PI3K/Akt/JNK Signaling Cascade

The molecular mechanism underlying the pro-apoptotic and cell cycle inhibitory effects of this compound is its targeted disruption of the RAS/PI3K/Akt/JNK signaling cascade.[1][3][4] This pathway is a central regulator of cell survival, proliferation, and differentiation, and its dysregulation is a common feature of many cancers.

A summary of the key molecular effects of this compound on the RAS/PI3K/Akt/JNK pathway in MCF-7 cells following 48 hours of treatment with 2.62 µM of the agent is presented below.

| Target Molecule | Effect |

| p-RAS | Decreased protein levels[1] |

| PI3K | Decreased mRNA transcript level[1] |

| Akt | Decreased mRNA transcript level[1] |

| p-JNK | Decreased protein expression[1] |

| p21 | Upregulated gene expression[1] |

Visualizing the Impact of this compound

To elucidate the mechanism of action, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow for assessing the agent's effects.

References

Unraveling the Mechanism of Antitumor Agent-86: A Technical Guide to Cell Cycle Arrest in Cancer Cells

An In-depth Analysis for Researchers and Drug Development Professionals

Antitumor agent-86, identified as compound 5a, a novel pyrimidine-2-thione derivative, has demonstrated significant potential as an antineoplastic agent. This technical guide delves into the core mechanism of its action, focusing on the induction of cell cycle arrest in cancer cell lines. The information presented herein is synthesized from peer-reviewed research, providing a comprehensive resource for scientists and professionals in the field of oncology drug development.

Core Findings: Quantitative Analysis of Antitumor Activity

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines. Its efficacy is most pronounced in breast cancer cells, as detailed in the quantitative data below.

Table 1: In Vitro Cytotoxicity of this compound (Compound 5a) after 48 hours of Treatment.

| Cancer Cell Line | IC₅₀ (µM) |

| MCF-7 (Breast) | 2.617 ± 1.6[1][2] |

| MDA-MB-231 (Breast) | 6.778 |

| Caco-2 (Colorectal) | 14.8 |

| PANC-1 (Pancreatic) | 23.58 |

Mechanism of Action: Induction of Cell Cycle Arrest

A primary mechanism through which this compound exerts its anticancer effects is the induction of cell cycle arrest, specifically targeting the G1 phase. This is achieved through the modulation of key signaling pathways and regulatory proteins.

Table 2: Effect of this compound (Compound 5a) on Cell Cycle Distribution in MCF-7 Cells.

| Cell Cycle Phase | Control (%) | This compound (2.62 µM) (%) |

| Sub-G0/G1 | Not specified | Increased[1][2] |

| G0/G1 | Not specified | Increased[1][2] |

| S | Not specified | Decreased |

| G2/M | Not specified | Decreased |

Note: The primary source indicates a significant increase in the Sub-G0/G1 and G0/G1 phases, characteristic of G1 arrest and apoptosis, though specific percentages were not available in the abstract.

Signaling Pathway and Molecular Targets

This compound targets the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation. By inhibiting this pathway, the agent effectively halts the progression of the cell cycle.[1][2]

Caption: Signaling pathway targeted by this compound.

A key molecular event following treatment with this compound is the upregulation of the p21 gene.[1][2] The p21 protein is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in enforcing cell cycle checkpoints. By increasing the expression of p21, this compound effectively blocks the activity of cyclin-CDK complexes that are necessary for the transition from the G1 to the S phase of the cell cycle, thus leading to G1 arrest.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: MCF-7, MDA-MB-231, Caco-2, and PANC-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO₂.

-

Drug Preparation: this compound (compound 5a) is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the medium should not exceed 0.1%.

-

Treatment: Cells are seeded in appropriate culture vessels and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubated for the specified duration (e.g., 48 hours).

Cell Cycle Analysis by Flow Cytometry

Caption: Experimental workflow for cell cycle analysis.

-

Cell Preparation: Following treatment, cells are harvested by trypsinization and washed with ice-cold phosphate-buffered saline (PBS).

-

Fixation: The cell pellet is resuspended in 1 mL of ice-cold 70% ethanol and fixed overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then resuspended in 500 µL of PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Cells are incubated in the dark for 30 minutes at room temperature.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.

Western Blot Analysis for Signaling Proteins

-

Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against p-RAS, PI3K, Akt, p-JNK, and a loading control (e.g., GAPDH).

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for p21 Gene Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using an RNA extraction kit. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: RT-qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for the p21 gene and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the p21 gene is calculated using the 2-ΔΔCt method.

Conclusion

This compound (compound 5a) is a promising pyrimidine-2-thione derivative that induces cell cycle arrest at the G1 phase in cancer cells. Its mechanism of action involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the upregulation of the cell cycle inhibitor p21. The data and protocols presented in this guide provide a foundational understanding for further preclinical and clinical investigation of this potent anticancer agent.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Antitumor Agent-86

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-86, also identified as compound 5a, is a novel pyrimidine-2-thione derivative demonstrating significant potential as an antineoplastic agent.[1][2][3] In-vitro studies have elucidated its mechanism of action, which involves the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade, a critical pathway in cancer cell proliferation and survival.[1][4] This agent has been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, with a particularly potent effect observed in MCF-7 breast cancer cells.[1][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical data.

Introduction

The search for novel anticancer therapeutics with high efficacy and specificity remains a cornerstone of oncological research. This compound has emerged from a series of synthesized pyrimidine-2-thione derivatives as a promising candidate.[1][3] Its targeted approach towards the RAS/PI3K/Akt/JNK signaling pathway offers a potential therapeutic window for cancers reliant on this pathway for their growth and survival.[1] This document aims to consolidate the existing data on this compound to serve as a valuable resource for researchers and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic properties of this compound have been characterized through a series of in-vitro studies, which have established its cytotoxic and cytostatic effects on cancer cells and elucidated its molecular mechanism of action.

In-Vitro Cytotoxicity

This compound has demonstrated dose-dependent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, as determined by cell viability assays, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.617 ± 1.6 |

| MDA-MB-231 | Breast Cancer | 6.778 |

| Caco-2 | Colorectal Cancer | 14.8 |

| PANC-1 | Pancreatic Cancer | 23.58 |

| Data sourced from in-vitro studies.[1][4] |

Mechanism of Action

This compound exerts its anticancer effects by modulating key proteins in the RAS/PI3K/Akt/JNK signaling pathway.[1] The primary mechanism involves the inhibition of phosphorylated RAS and JNK proteins, as well as the downregulation of PI3K and Akt gene expression.[1] This targeted inhibition leads to the induction of apoptosis and cell cycle arrest at the sub-G0/G1 phase.[1] Furthermore, treatment with this compound has been shown to upregulate the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[1]

Caption: Signaling pathway of this compound's mechanism of action.

Pharmacokinetics

As of the current date, there is no publicly available data on the in-vivo pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME). The initial research has focused on its in-silico pharmacokinetic properties and in-vitro efficacy.[1] Further preclinical studies are required to characterize its behavior in biological systems.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells (MCF-7, MDA-MB-231, Caco-2, PANC-1) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (e.g., 0-200 µM) for a specified duration (e.g., 48 hours).[1][4]

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

-

Western Blot Analysis

-

Objective: To determine the effect of this compound on the expression levels of key signaling proteins.

-

Methodology:

-

MCF-7 cells are treated with this compound at its IC50 concentration (2.62 µM) for 48 hours.[1][4]

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against p-RAS, p-JNK, p53, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Gene Expression Analysis (RT-qPCR)

-

Objective: To quantify the mRNA transcript levels of PI3K, Akt, and p21.

-

Methodology:

-

MCF-7 cells are treated with this compound (2.62 µM) for 48 hours.[1][4]

-

Total RNA is isolated from the cells and reverse transcribed into cDNA.

-

Quantitative real-time PCR (qPCR) is performed using specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH).

-

The relative gene expression is calculated using the ΔΔCt method.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

MCF-7 cells are treated with this compound (2.62 µM) for 48 hours.[1][4]

-

The cells are harvested, washed, and fixed in ethanol.

-

The fixed cells are then stained with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.

-

Caption: Experimental workflow for in-vitro characterization.

Conclusion and Future Directions

This compound is a promising preclinical candidate with a well-defined in-vitro mechanism of action against several cancer cell lines. Its ability to target the RAS/PI3K/Akt/JNK signaling pathway provides a strong rationale for its further development. The immediate next steps in the preclinical evaluation of this compound should focus on comprehensive in-vivo studies to determine its pharmacokinetic profile, tolerability, and antitumor efficacy in relevant animal models. These studies will be critical in assessing its potential for translation into a clinical setting.

References

- 1. Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis, molecular docking, and in-vitro studies of pyrimidine-2-thione derivatives as antineoplastic agents via potential RAS/PI3K/Akt/JNK inhibition in breast carcinoma cells | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

Early Preclinical Evaluation of Antitumor Agent-86: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the early preclinical evaluation of Antitumor agent-86, a novel compound with demonstrated antineoplastic activity. This guide synthesizes the available in vitro data, details the methodologies for key experimental procedures, and visualizes the compound's proposed mechanism of action. The information presented is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the preclinical profile of this compound.

Introduction

This compound has emerged as a promising candidate in early-stage cancer research. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines. The primary mechanism of action for this compound appears to be the targeted disruption of key signaling pathways involved in cell growth and survival. This guide will delve into the specifics of its activity, the experimental protocols used to elucidate its function, and a visual representation of its molecular targets.

In Vitro Antitumor Activity

This compound has shown dose-dependent inhibitory effects on the proliferation of multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines after a 48-hour exposure period.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.617[1] |

| MDA-MB-231 | Breast Cancer | 6.778[1] |

| Caco-2 | Colorectal Adenocarcinoma | 14.8[1] |

| PANC-1 | Pancreatic Cancer | 23.58[1] |

Mechanism of Action

This compound exerts its antineoplastic effects by inducing cell apoptosis and cell cycle arrest.[1] The molecular mechanism underlying these cellular outcomes is the targeting of the RAS/PI3K/Akt/JNK signaling cascades.[1]

Modulation of Signaling Pathways

Studies have shown that treatment with this compound leads to a decrease in the levels of phosphorylated RAS (p-RAS) and phosphorylated JNK (p-JNK) proteins in MCF-7 cells.[1] Furthermore, it reduces the mRNA transcript levels of PI3K and Akt.[1] This multi-pronged attack on a critical cancer-promoting pathway underscores the compound's potential.

Cell Cycle Regulation

In addition to its effects on signaling pathways, this compound has been observed to up-regulate the expression of the p21 gene.[1] The p21 protein is a well-known cyclin-dependent kinase inhibitor that plays a crucial role in cell cycle arrest. This upregulation of p21 likely contributes to the observed cell cycle arrest in cancer cells treated with this compound.

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-200 µM). A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 values are determined using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

-

Cell Treatment: Cells are treated with this compound at its IC50 concentration for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This assay is used to determine the effect of this compound on cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with this compound at its IC50 concentration for 48 hours, then harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol overnight.

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to measure the levels of specific proteins, such as p-RAS and p-JNK.

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the target proteins (e.g., anti-p-RAS, anti-p-JNK, and a loading control like anti-β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the mRNA expression levels of genes like PI3K, Akt, and p21.

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is then used as a template for real-time PCR with gene-specific primers for PI3K, Akt, p21, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method.

Caption: General workflow for the in vitro evaluation of this compound.

Conclusion

The early preclinical data for this compound are promising, demonstrating potent in vitro activity against a range of cancer cell lines. Its mechanism of action, involving the inhibition of the RAS/PI3K/Akt/JNK signaling pathway and the induction of cell cycle arrest via p21 upregulation, provides a strong rationale for its further development. The experimental protocols detailed in this guide offer a framework for the continued investigation and validation of this compound as a potential therapeutic agent. Future studies should focus on in vivo efficacy and safety profiling to advance this compound towards clinical evaluation.

References

Methodological & Application

Application Notes and Protocols for the Administration of Antitumor Agent-86 in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antitumor agent-86" (also referred to as compound 5a) is a novel pyrimidine-2-thione derivative that has shown promising antineoplastic activity in in vitro studies by targeting the RAS/PI3K/Akt/JNK signaling cascade. To date, detailed in vivo studies in animal models for this specific compound have not been published. The following application notes and protocols are representative examples based on standard methodologies for evaluating novel anticancer agents with similar mechanisms of action in preclinical animal models.

I. Introduction

This compound has been identified as a potent inhibitor of cancer cell proliferation in various cell lines. Its mechanism of action involves the downregulation of key signaling pathways implicated in tumor growth and survival. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent xenograft models, covering experimental design, compound administration, and endpoint analysis.

II. Quantitative Data Summary

The following tables represent hypothetical data from a representative in vivo efficacy study of this compound in a human breast cancer (MCF-7) xenograft mouse model.

Table 1: Antitumor Efficacy of this compound in MCF-7 Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |

| Vehicle Control | - | Oral Gavage | Daily | 1578 ± 152 | - | +2.5 ± 1.1 |

| This compound | 25 | Oral Gavage | Daily | 852 ± 98 | 46.0 | -1.8 ± 0.9 |

| This compound | 50 | Oral Gavage | Daily | 489 ± 75 | 69.0 | -4.2 ± 1.5 |

| Positive Control (Doxorubicin) | 5 | Intraperitoneal | Twice Weekly | 410 ± 68 | 74.0 | -8.5 ± 2.0 |

Table 2: Representative Pharmacokinetic Profile of this compound in Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | t₁/₂ (hr) |

| 50 (Oral) | 1250 | 2 | 8750 | 6.5 |

Table 3: Summary of Toxicology Observations

| Treatment Group | Dose (mg/kg) | Key Observations |

| Vehicle Control | - | No significant findings. |

| This compound | 25 | Mild lethargy observed in 2/10 animals. |

| This compound | 50 | Moderate lethargy and slight weight loss. |

| Positive Control (Doxorubicin) | 5 | Significant weight loss and signs of distress. |

III. Experimental Protocols

A. In Vivo Xenograft Efficacy Study

1. Animal Model:

-

Species: Female athymic nude mice (e.g., NU/NU).

-

Age: 6-8 weeks.

-

Source: Reputable commercial vendor.

-

Acclimatization: Minimum of one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

2. Cell Culture and Tumor Implantation:

-

Cell Line: Human breast cancer cell line MCF-7.

-

Culture Conditions: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL bovine insulin at 37°C in a humidified atmosphere of 5% CO₂.

-

Implantation: Harvest cells during the exponential growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

3. Study Groups and Treatment:

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in sterile water).

-

Group 2: this compound (25 mg/kg).

-

Group 3: this compound (50 mg/kg).

-

Group 4: Positive control (e.g., Doxorubicin at 5 mg/kg).

-

-

Compound Preparation: Formulate this compound in the vehicle for the desired concentration.

-

Administration: Administer the treatments as per the specified route and schedule (e.g., daily oral gavage for 28 days).

4. Endpoints and Data Collection:

-

Tumor Volume: Measure tumor volume three times a week.

-

Body Weight: Record the body weight of each animal three times a week as an indicator of toxicity.

-

Clinical Observations: Monitor animals daily for any signs of distress or toxicity.

-

Study Termination: Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., day 28).

-

Tumor Growth Inhibition (TGI): Calculate TGI using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

B. Pharmacokinetic (PK) Study

1. Animal Model:

-

Species: Male BALB/c mice.

-

Age: 8-10 weeks.

2. Dosing and Sample Collection:

-

Dosing: Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

3. Bioanalysis:

-

Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

PK Parameters: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t₁/₂) using appropriate software.

C. Acute Toxicity Study

1. Animal Model:

-

Species: Female Swiss albino mice.

-

Age: 6-8 weeks.

2. Study Design:

-

Dose Escalation: Administer single escalating doses of this compound to different groups of mice.

-

Observation Period: Observe the animals for 14 days for signs of toxicity and mortality.

-

Parameters: Record clinical signs, body weight changes, and any instances of mortality.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

IV. Visualizations

Caption: Signaling pathway targeted by this compound.

Caption: Experimental workflow for in vivo efficacy studies.

"Antitumor agent-86" dosage and treatment schedules in mice

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the available in vitro data for Antitumor agent-86 (also referred to as compound 5a) and general best practices for preclinical evaluation of novel anticancer compounds in murine models. As of the latest literature review, specific in vivo dosage and treatment schedules for this compound in mice have not been published. The provided protocols are intended as a general guide and should be adapted based on experimentally determined parameters, such as the maximum tolerated dose (MTD).

Introduction

This compound has been identified as a promising pyrimidine-2-thione derivative with significant in vitro anticancer properties. It has been shown to inhibit the proliferation of various human cancer cell lines, with a particularly potent effect on MCF-7 breast cancer cells (IC50 = 2.62 µM)[1]. The primary mechanism of action of this compound is the induction of apoptosis and cell cycle arrest through the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade[1]. These characteristics warrant further investigation of its therapeutic potential in in vivo models.

In Vitro Activity of this compound

A summary of the in vitro efficacy of this compound across different cancer cell lines is presented below.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| MCF-7 | Breast Cancer | 2.617 | 48 | [1] |

| MDA-MB-231 | Breast Cancer | 6.778 | 48 | [1] |

| Caco-2 | Colorectal Cancer | 14.8 | 48 | [1] |

| PANC-1 | Pancreatic Cancer | 23.58 | 48 | [1] |

Proposed In Vivo Dosage and Treatment Schedules in Mice

As specific in vivo data for this compound is unavailable, a Maximum Tolerated Dose (MTD) study is the recommended first step to establish a safe and effective dosing range. The following table is a template for presenting the results of such a study.

| Dosing Cohort | Dose (mg/kg) | Dosing Schedule | Route of Administration | Observed Toxicities | Body Weight Change (%) |

| 1 | X | Daily x 5 | Intraperitoneal (i.p.) | e.g., None | e.g., +2% |

| 2 | 2X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Mild lethargy | e.g., -5% |

| 3 | 4X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Significant lethargy, ruffled fur | e.g., -15% (MTD) |

| 4 | 8X | Daily x 5 | Intraperitoneal (i.p.) | e.g., Moribund | e.g., >-20% |

Caption: Template for a Maximum Tolerated Dose (MTD) study of this compound in mice.

Experimental Protocols

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile PBS, DMSO/saline mixture)

-

6-8 week old female athymic nude mice

-

Sterile syringes and needles

-

Animal balance

Protocol:

-

Acclimate mice for at least one week before the start of the experiment.

-

Randomly assign mice to different dosing cohorts (n=3-5 mice per group), including a vehicle control group.

-

Prepare fresh formulations of this compound in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the mice according to the chosen route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days).

-

Monitor the mice daily for clinical signs of toxicity, including changes in body weight, behavior (lethargy, grooming), and physical appearance (ruffled fur, dehydration).

-

Record body weights every other day.

-

The MTD is typically defined as the dose that results in a maximum of 10-15% mean body weight loss and no treatment-related deaths.

Tumor Xenograft Model and Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Matrigel (optional)

-

6-8 week old female athymic nude mice

-

This compound at the determined MTD or a fraction thereof

-

Vehicle solution

-

Calipers

-

Anesthesia (e.g., isoflurane)

Protocol:

-

Harvest cancer cells and resuspend them in a sterile medium, potentially mixed with Matrigel to enhance tumor take rate.

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound at the selected dose(s) and schedule, along with a vehicle control group.

-

Measure tumor volumes and body weights 2-3 times per week.

-

Continue treatment for a specified duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a mouse xenograft efficacy study.

References

Application Notes and Protocols for High-Throughput Screening of "Antitumor agent-86" Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antitumor agent-86," also identified as compound 5a, has demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines.[1] Its mechanism of action is centered on the induction of apoptosis and cell cycle arrest through the targeted inhibition of the RAS/PI3K/Akt/JNK signaling cascade.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the efficacy of analogs of "this compound." The described methodologies are foundational for identifying novel and potent anticancer compounds.

Data Presentation: Efficacy of this compound

The inhibitory concentration (IC50) values of "this compound" across different human cancer cell lines are summarized below. This data serves as a benchmark for evaluating the potency of newly synthesized analogs.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.617 |

| MDA-MB-231 | Breast Cancer | 6.778 |

| Caco-2 | Colorectal Cancer | 14.8 |

| PANC-1 | Pancreatic Cancer | 23.58 |

Table 1: IC50 values of this compound in various cancer cell lines after 48 hours of treatment.[1]

Signaling Pathway Modulated by this compound

"this compound" exerts its antineoplastic activity by targeting key nodes within the RAS/PI3K/Akt/JNK signaling pathway. This pathway is crucial for regulating cell proliferation, survival, and apoptosis. A diagram illustrating the targeted signaling cascade is provided below.

Caption: Targeted RAS/PI3K/Akt/JNK signaling cascade by this compound.

Experimental Protocols

High-throughput screening of "this compound" analogs can be efficiently performed using various cell-based assays.[2][3][4] The following protocols are optimized for a 96-well or 384-well microplate format, compatible with automated liquid handling systems.[3]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells and is a widely used method for assessing cytotoxicity.[2][5]

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2, PANC-1)

-

Complete cell culture medium (specific to cell line)

-

"this compound" analogs (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

-

Prepare serial dilutions of the "this compound" analogs and a positive control (e.g., Doxorubicin) in complete medium. The final DMSO concentration should not exceed 0.5%.

-

Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48 hours under the same conditions.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values for each analog.

Caption: Experimental workflow for the MTT cell viability assay.

ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells, and is known for its high sensitivity and suitability for HTS.[4][6][7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

"this compound" analogs

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Opaque-walled 96-well or 384-well microplates

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled microplate at a density of 5,000-10,000 cells per well in 80 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Add 20 µL of serially diluted "this compound" analogs to the wells.

-

Incubate for 48 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-